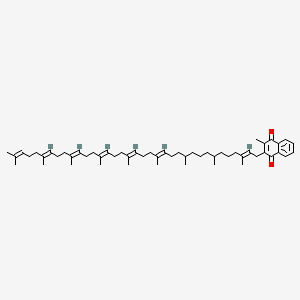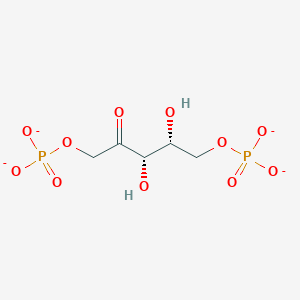
D-xylulose 1,5-bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-xylulose 1,5-bisphosphate(4-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-xylulose 1,5-bisphosphate; major microspecies at pH 7.3. It is a conjugate base of a D-xylulose 1,5-bisphosphate.
Wissenschaftliche Forschungsanwendungen
Inhibition of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase
D-xylulose 1,5-bisphosphate is a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), an enzyme crucial in the photosynthetic process. Research shows that D-xylulose 1,5-bisphosphate inhibits Rubisco by binding at its active site, affecting both carboxylase and oxygenase activities (McCurry & Tolbert, 1977).
Interaction with Ribulose 1,5-Bisphosphate Carboxylase
Studies have identified that D-xylulose 1,5-bisphosphate is synthesized from ribulose 1,5-bisphosphate by Rubisco, especially at pH levels below 8.0. It binds tightly to the decarbamylated sites of Rubisco, impacting its enzymatic activity (Zhu & Jensen, 1991).
Structural Basis for Enzyme Inhibition
Research on the structural interactions of D-xylulose 1,5-bisphosphate with Rubisco, using x-ray crystallography, reveals the mechanisms of enzyme inhibition. These studies show that the inhibitors induce structural changes in Rubisco, leading to the release of activator molecules from the active site (Taylor, Fothergill, & Andersson, 1996).
Effects on Ribulose 1,5-bisphosphate Degradation
D-xylulose 1,5-bisphosphate arises from the non-enzymic epimerization of ribulose 1,5-bisphosphate and acts as an inhibitor, simulating substrate inhibition of Rubisco. This finding underscores the importance of substrate stability in enzymatic reactions (Paech, Pierce, McCurry, & Tolbert, 1978).
Role in Rubisco's Effector-Induced Inactivation
Studies have shown that D-xylulose 1,5-bisphosphate can form a binary complex with Rubisco, leading to the closure of critical loops of the protein without essential cofactors at the active site. This contributes to the complete inhibition of catalysis in certain species (Newman & Gutteridge, 1994).
Eigenschaften
Produktname |
D-xylulose 1,5-bisphosphate |
|---|---|
Molekularformel |
C5H8O11P2-4 |
Molekulargewicht |
306.06 g/mol |
IUPAC-Name |
[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5+/m1/s1 |
InChI-Schlüssel |
YAHZABJORDUQGO-WUJLRWPWSA-J |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)
![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)

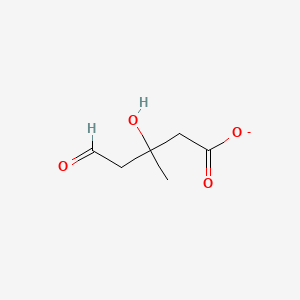
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)


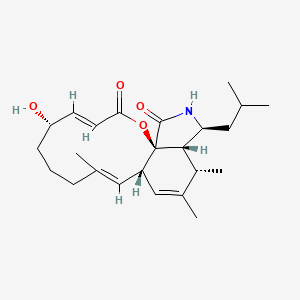
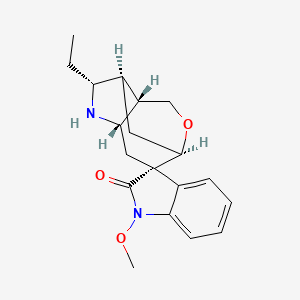
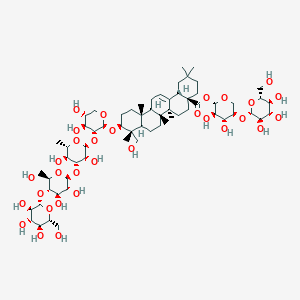
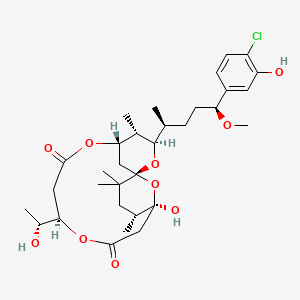
![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)
